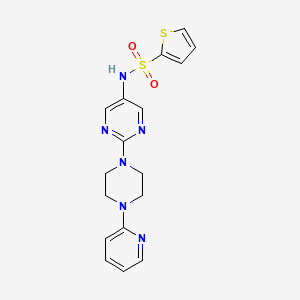
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the pyridine and thiophene sulfonamide groups. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the compound meets quality standards.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzenesulfonamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
生物活性
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridine ring
- Piperazine moiety
- Pyrimidine core
- Thiophene and sulfonamide groups
These functional groups contribute to the compound's unique biological properties, making it a candidate for various therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. Notably, it has been shown to target acetylcholinesterase (AChE) , an enzyme critical in the cholinergic system.
Inhibition of Acetylcholinesterase
By binding to the active site of AChE, this compound inhibits its activity, leading to increased levels of acetylcholine in synaptic clefts. This effect enhances cholinergic transmission and may improve cognitive functions, particularly in neurodegenerative conditions like Alzheimer's disease.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective effects by preventing neuronal cell death associated with cholinergic deficits .
2. Anti-Cancer Properties
Studies have suggested that derivatives of this compound may also inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell cycle regulation. For instance, certain analogs have been identified as inhibitors of CDK4 and CDK6, which are crucial for cancer cell growth .
Case Studies and Research Findings
属性
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNDJZVBRBKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














